Cas no 2167683-44-3 (5-(1H-indol-2-yl)aminopentan-2-ol)
5-(1H-indol-2-yl)aminopentan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 5-(1H-indol-2-yl)aminopentan-2-ol
- 5-[(1H-indol-2-yl)amino]pentan-2-ol
- EN300-1275202
- 2167683-44-3
-
- Inchi: 1S/C13H18N2O/c1-10(16)5-4-8-14-13-9-11-6-2-3-7-12(11)15-13/h2-3,6-7,9-10,14-16H,4-5,8H2,1H3
- InChI Key: UNKYGAFFVFOJNB-UHFFFAOYSA-N
- SMILES: OC(C)CCCNC1=CC2C=CC=CC=2N1
Computed Properties
- Exact Mass: 218.141913202g/mol
- Monoisotopic Mass: 218.141913202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 48Ų
5-(1H-indol-2-yl)aminopentan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1275202-0.05g |
5-[(1H-indol-2-yl)amino]pentan-2-ol |
2167683-44-3 | 0.05g |
$1500.0 | 2023-05-24 | ||
| Enamine | EN300-1275202-0.1g |
5-[(1H-indol-2-yl)amino]pentan-2-ol |
2167683-44-3 | 0.1g |
$1572.0 | 2023-05-24 | ||
| Enamine | EN300-1275202-0.25g |
5-[(1H-indol-2-yl)amino]pentan-2-ol |
2167683-44-3 | 0.25g |
$1642.0 | 2023-05-24 | ||
| Enamine | EN300-1275202-0.5g |
5-[(1H-indol-2-yl)amino]pentan-2-ol |
2167683-44-3 | 0.5g |
$1714.0 | 2023-05-24 | ||
| Enamine | EN300-1275202-1.0g |
5-[(1H-indol-2-yl)amino]pentan-2-ol |
2167683-44-3 | 1g |
$1785.0 | 2023-05-24 | ||
| Enamine | EN300-1275202-2.5g |
5-[(1H-indol-2-yl)amino]pentan-2-ol |
2167683-44-3 | 2.5g |
$3501.0 | 2023-05-24 | ||
| Enamine | EN300-1275202-5.0g |
5-[(1H-indol-2-yl)amino]pentan-2-ol |
2167683-44-3 | 5g |
$5179.0 | 2023-05-24 | ||
| Enamine | EN300-1275202-10.0g |
5-[(1H-indol-2-yl)amino]pentan-2-ol |
2167683-44-3 | 10g |
$7681.0 | 2023-05-24 | ||
| Enamine | EN300-1275202-50mg |
5-[(1H-indol-2-yl)amino]pentan-2-ol |
2167683-44-3 | 50mg |
$1500.0 | 2023-10-01 | ||
| Enamine | EN300-1275202-100mg |
5-[(1H-indol-2-yl)amino]pentan-2-ol |
2167683-44-3 | 100mg |
$1572.0 | 2023-10-01 |
5-(1H-indol-2-yl)aminopentan-2-ol Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 5-(1H-indol-2-yl)aminopentan-2-ol
Recent Advances in the Study of 5-(1H-indol-2-yl)aminopentan-2-ol (CAS: 2167683-44-3): A Promising Compound in Chemical Biology and Drug Discovery
The compound 5-(1H-indol-2-yl)aminopentan-2-ol (CAS: 2167683-44-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique indole-based structure, has shown potential in various therapeutic applications, including but not limited to, antimicrobial, anticancer, and neuroprotective activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties.
One of the key areas of research has been the synthesis and structural modification of 5-(1H-indol-2-yl)aminopentan-2-ol to enhance its bioactivity and pharmacokinetic profile. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that slight modifications to the indole ring or the amino alcohol side chain can significantly alter the compound's binding affinity to target proteins, such as kinases and GPCRs. These findings open new avenues for the development of more potent and selective derivatives.
In addition to its synthetic versatility, 5-(1H-indol-2-yl)aminopentan-2-ol has been investigated for its role in modulating cellular pathways. Recent in vitro and in vivo studies have highlighted its ability to inhibit the proliferation of certain cancer cell lines by interfering with key signaling pathways, such as the PI3K/AKT/mTOR cascade. Furthermore, preliminary data suggest that this compound may also exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells, making it a potential candidate for neurodegenerative disease research.
Another noteworthy aspect of 5-(1H-indol-2-yl)aminopentan-2-ol is its potential as an antimicrobial agent. A 2023 study in the European Journal of Medicinal Chemistry reported that this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with minimal cytotoxicity to mammalian cells. The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and inhibit essential enzymes involved in bacterial metabolism.
Despite these promising findings, challenges remain in the clinical translation of 5-(1H-indol-2-yl)aminopentan-2-ol. Issues such as poor solubility, metabolic instability, and potential off-target effects need to be addressed through further structural optimization and formulation development. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial to overcoming these hurdles and advancing this compound toward preclinical and clinical trials.
In conclusion, 5-(1H-indol-2-yl)aminopentan-2-ol (CAS: 2167683-44-3) represents a versatile and promising scaffold in drug discovery. Its diverse biological activities, coupled with its synthetic tractability, make it an attractive candidate for further investigation. Future research should focus on elucidating its precise mechanisms of action, improving its drug-like properties, and exploring its therapeutic potential in various disease models.
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